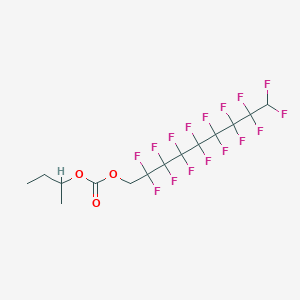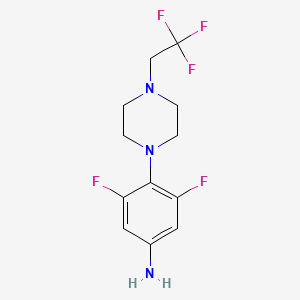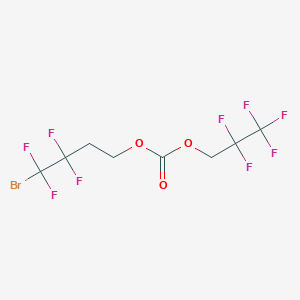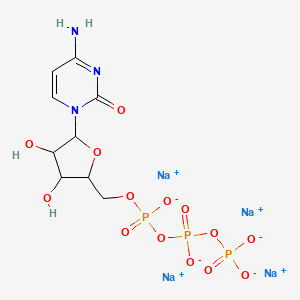
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is a synthetic organic compound characterized by a cyclobutylmethyl group attached to a difluorocyclobutanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine typically involves multiple steps:
Formation of the Cyclobutylmethyl Intermediate: This step involves the preparation of cyclobutylmethyl bromide from cyclobutanol using hydrobromic acid.
Introduction of the Difluorocyclobutanamine Moiety: The difluorocyclobutanamine is synthesized via a cyclization reaction involving a suitable difluoroalkene precursor and an amine source.
Coupling Reaction: The final step involves coupling the cyclobutylmethyl intermediate with the difluorocyclobutanamine under basic conditions, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group provides steric hindrance, while the difluorocyclobutanamine moiety enhances binding affinity through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluorocyclobutanamine.
N-(cyclobutylmethyl)-3,3-difluorocyclopentan-1-amine: Similar but with a cyclopentane ring.
N-(cyclobutylmethyl)-3,3-difluorocyclohexan-1-amine: Similar but with a cyclohexane ring.
Uniqueness
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is unique due to its difluorocyclobutanamine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C9H15F2N |
|---|---|
Molecular Weight |
175.22 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2 |
InChI Key |
JVYAUEIOFJAZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNC2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)

![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)






![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)



